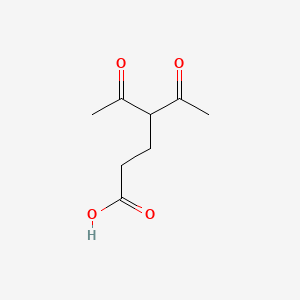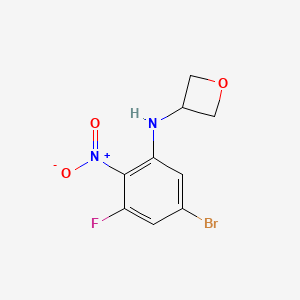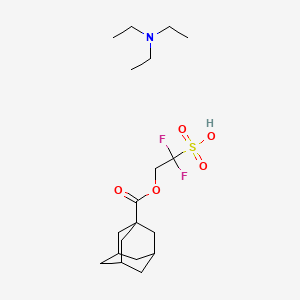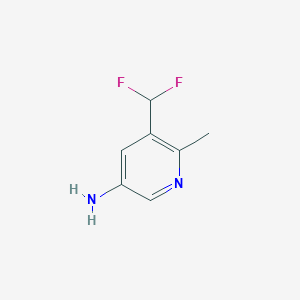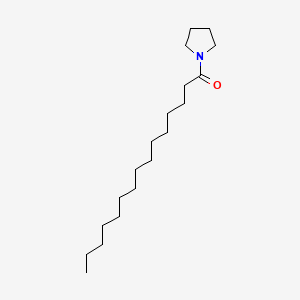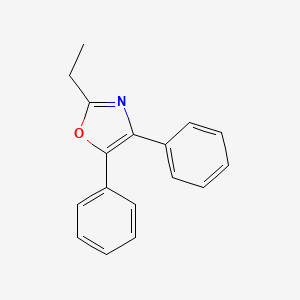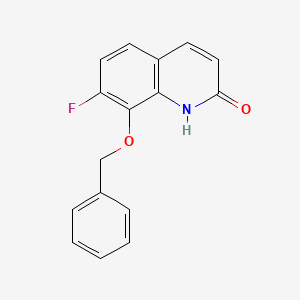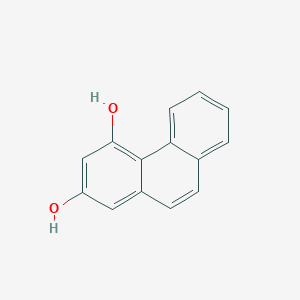
2,4-Phenanthrenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Phenanthrenediol is a chemical compound with a phenanthrene backbone, characterized by the presence of hydroxyl groups at the 2 and 4 positions. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. Compounds like this compound are known for their diverse applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Phenanthrenediol typically involves the hydroxylation of phenanthrene derivatives. One common method is the oxidation of phenanthrene using reagents such as chromic acid or potassium permanganate under controlled conditions. This process introduces hydroxyl groups at specific positions on the phenanthrene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,4-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: Conversion to phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Formation of dihydrophenanthrene derivatives using hydrogen gas and catalysts such as Raney nickel.
Substitution: Electrophilic halogenation to form bromophenanthrene derivatives using bromine.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas, Raney nickel.
Halogenating Agents: Bromine, chlorine.
Major Products Formed
Phenanthrenequinone: Formed through oxidation.
Dihydrophenanthrene: Formed through reduction.
Bromophenanthrene: Formed through halogenation.
科学研究应用
2,4-Phenanthrenediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various phenanthrene derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals
作用机制
The mechanism of action of 2,4-Phenanthrenediol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
相似化合物的比较
2,4-Phenanthrenediol can be compared with other phenanthrene derivatives, such as:
1-Phenanthrol: Hydroxyl group at the 1 position.
3-Phenanthrol: Hydroxyl group at the 3 position.
9,10-Dihydro-2,5-dimethoxyphenanthrene: Methoxy groups at the 2 and 5 positions and hydrogenation at the 9 and 10 positions.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
53076-41-8 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
phenanthrene-2,4-diol |
InChI |
InChI=1S/C14H10O2/c15-11-7-10-6-5-9-3-1-2-4-12(9)14(10)13(16)8-11/h1-8,15-16H |
InChI 键 |
CUGIOLWKSJZSDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=CC(=C32)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


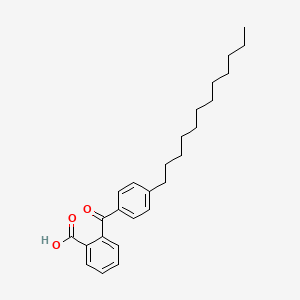
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
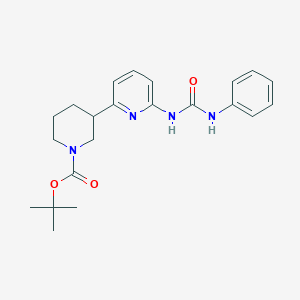
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
